NIR dye-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

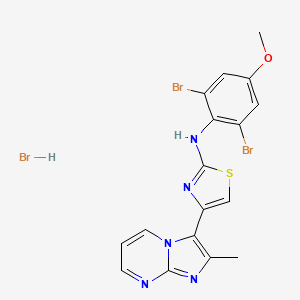

NIR dye-1 is a near-infrared (NIR) fluorescent dye . It has absorption and emission in the NIR region, while retaining an optically tunable hydroxyl group . Near-infrared dyes show light absorption in the near-infrared area of 700-2000 nm .

Molecular Structure Analysis

The molecular structure of NIR dye-1 is complex and involves multiple components . The molecular overtone and combination bands seen in the near-IR are typically very broad, leading to complex spectra .

Chemical Reactions Analysis

NIR dye-1 has been used in various applications such as pharmaceutical, food and agrochemical quality control, atmospheric chemistry, combustion research, and knowledge . It has also been used in fluorescence imaging for biomedical applications .

Physical And Chemical Properties Analysis

NIR dye-1 exhibits properties such as water solubility, aggregation, quantum yields, singlet excited state lifetime, and excitation wavelength, which determines tissue penetration . It is not a particularly sensitive technique, but it can be very useful in probing bulk material with little or no sample preparation .

Applications De Recherche Scientifique

1. Application in FRET Biosensors

NIR dye-1, specifically the heptamethine cyanine dye NIR-1, is a crucial component in the development of Fluorescence Resonance Energy Transfer (FRET) biosensors. These biosensors have applications in various fields such as determining protein structure and conformation, studying receptor/ligand interactions, and detecting cellular exposure to environmental toxins. The development of NIR FRET biosensors offers significant advantages over existing systems, including efficient and environmentally conscious synthesis using microwave technology (Winstead et al., 2007).

2. Bioimaging Applications

NIR dyes are increasingly used for bioimaging due to their deep photon penetration in tissues, minimal photo-damage to biological samples, and low background auto-fluorescence. They are particularly effective in monitoring levels of various biologically relevant species in cells and organisms. The design and applications of NIR fluorescent probes have expanded, with probes developed for sensing ROS/RNS, metal ions, anions, enzymes, pH changes, and other species (Guo et al., 2014).

3. Tumor Imaging and Therapies

NIR dyes, functioning in the NIR region, have shown remarkable success in imaging and treating tumors both in vitro and in vivo. Their applications in clinical practices, particularly in tumor-specific imaging, photothermal, and photodynamic therapies, have made rapid gains. NIR dyes have also been highlighted for their potential in diagnostic and therapeutic applications due to their ability to overcome limitations of conventional NIR organic dyes (Yuan et al., 2013).

4. Fluorescence Imaging in Living Animals

NIR dyes are used to develop fluorescence imaging techniques for living animals. These dyes, with carboxylic-acid-modulated fluorescence ON/OFF switching, offer high fluorescence quantum yields, good photostability, and chemical stability, making them suitable for imaging endogenously produced biological species in living animals (Yuan et al., 2012).

5. NIR Fluorescence Bioimaging

NIR dyes based on small organic molecules are crucial in chemical biology for imaging applications due to reduced light scattering, high tissue penetration, and minimal autofluorescence from biological samples. They play a significant role in the development of ongoing NIR fluorophore design strategies and their anticipated applications in bioimaging (Escobedo et al., 2010).

Mécanisme D'action

Orientations Futures

The development of NIR fluorescent probes like NIR dye-1 over the past few decades has changed the way that biomolecules are imaged, representing one of the most rapidly progressing areas of research . Future research directions include the development of more efficient NIR fluorescent probes and expanding their applications in various fields .

Propriétés

Numéro CAS |

1392488-07-1 |

|---|---|

Nom du produit |

NIR dye-1 |

Formule moléculaire |

C26H25NO8S2 |

Poids moléculaire |

543.605 |

Nom IUPAC |

3-hydroxy-4-sulfo-5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthene-2-sulfonate |

InChI |

InChI=1S/C26H25NO8S2/c1-26(2)18-9-4-5-10-19(18)27(3)21(26)12-11-15-7-6-8-16-13-17-14-20(36(29,30)31)22(28)25(37(32,33)34)24(17)35-23(15)16/h4-5,9-14H,6-8H2,1-3H3,(H2,29,30,31,32,33,34) |

Clé InChI |

QPJLDQIEJYZMPZ-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C4C(=CC5=CC(=C(C(=C5O4)S(=O)(=O)O)O)S(=O)(=O)[O-])CCC3)C)C |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

QUN88071; QUN-88071; QUN 88071; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)

![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)

![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)